2-[(3-Bromobenzyl)sulfanyl]-4,5-dihydro-1,3-thiazole
Description
2-[(3-Bromobenzyl)sulfanyl]-4,5-dihydro-1,3-thiazole is a sulfur- and nitrogen-containing heterocyclic compound featuring a 4,5-dihydrothiazole core substituted at the 2-position with a 3-bromobenzylsulfanyl group. This compound belongs to a broader class of dihydrothiazoles, which are studied for applications ranging from antimicrobial agents to redox-active materials .
Properties
Molecular Formula |
C10H10BrNS2 |
|---|---|
Molecular Weight |
288.2 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C10H10BrNS2/c11-9-3-1-2-8(6-9)7-14-10-12-4-5-13-10/h1-3,6H,4-5,7H2 |
InChI Key |
MPYYYWZKFAYAJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)SCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(3-Bromobenzyl)sulfanyl]-4,5-dihydro-1,3-thiazole typically involves the reaction of 3-bromobenzyl chloride with 4,5-dihydro-1,3-thiazole-2-thiol under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[(3-Bromobenzyl)sulfanyl]-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(3-Bromobenzyl)sulfanyl]-4,5-dihydro-1,3-thiazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The 3-bromobenzylsulfanyl group distinguishes the target compound from analogues with different substituents:
- 2-[Benzylsulfanyl]-4,5-dihydro-1,3-thiazole (CAS 41834-62-2): Lacks the bromine atom, reducing steric hindrance and electron-withdrawing effects. This derivative is reported for antimicrobial properties but may exhibit lower lipophilicity compared to the brominated analogue .
- 2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole (CAS 24974-69-4): Features an aliphatic chlorinated substituent. Chlorine’s smaller size and different electronegativity may alter reactivity in substitution reactions compared to bromine .
- Synthesized under solvent-free conditions with nanocatalysts, this compound serves as a baseline for evaluating aromatic substituent effects .
Key Insight : The bromine atom in the target compound enhances lipophilicity (logP), likely improving membrane permeability but possibly reducing aqueous solubility. Its electron-withdrawing nature may stabilize charge distribution in redox reactions or intermolecular interactions .
Redox and Physicochemical Properties
- Redox Potential: Ferrocene-containing dihydrothiazoles (e.g., 2-(Z-1,2-diferrocenylvinyl)-4,5-dihydro-1,3-thiazole) exhibit redox potentials (E(I) = 0.251 V, E(II) = 0.408 V) influenced by electron-donating/withdrawing substituents. The bromobenzyl group’s electron-withdrawing nature could similarly modulate redox behavior, though specific data for the target compound are lacking .
Comparative Data Table
*logP values inferred from substituent contributions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
